2,2,3,3-Tetramethyltetrasilane
Description
Properties
InChI |
InChI=1S/C4H12Si4/c1-7(2,5)8(3,4)6/h1-4H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJPZMBYHRAUZER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)([Si])[Si](C)(C)[Si] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Si4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Ii. Synthetic Methodologies for 2,2,3,3 Tetramethyltetrasilane and Its Derivatives
Reductive Coupling Approaches
Reductive coupling reactions are a cornerstone in the synthesis of polysilanes, including 2,2,3,3-tetramethyltetrasilane. These methods typically involve the dehalogenation of organosilicon halides to form Si-Si bonds.
Alkali Metal-Mediated Condensation Reactions
The Wurtz-type reductive coupling is a widely utilized method for synthesizing polysilanes. scribd.comresearchgate.net This approach involves the condensation of diorganodichlorosilanes using an alkali metal, most commonly sodium, in an inert solvent. scribd.comresearchgate.net While effective, this method is known for its harsh reaction conditions, which can limit its compatibility with certain functional groups. scribd.com The reaction proceeds through the dehalogenation of the silicon halide monomers, leading to the formation of silicon-silicon bonds. researchgate.net The synthesis of various polysilanes has been achieved through this method, including those with branched structures. For instance, the reductive coupling of a mixture of SiCl₄ and Me₃SiCl with elemental lithium in tetrahydrofuran (B95107) (THF) can produce branched oligosilanes. mdpi.com
The general scheme for alkali metal-mediated condensation is as follows: R₂SiCl₂ + 2M → (R₂Si)n + 2MCl (where M is an alkali metal)
This method has been fundamental in the preparation of a wide range of polysilanes, demonstrating its versatility despite its limitations. scribd.comresearchgate.net
Magnesium and Lewis Acid-Catalyzed Routes
An alternative to alkali metals is the use of magnesium in the reductive coupling of dichlorosilanes. This method has been shown to be a practical route for the synthesis of polysilanes, and can be performed at room temperature. scirp.org The addition of a Lewis acid, such as FeCl₂ or ZnCl₂, in the presence of LiCl, has been found to be a highly effective catalytic system for this transformation. scirp.org This approach has been successfully applied to the synthesis of various linear and cyclic polysilanes. scirp.org
Electrochemical methods using magnesium electrodes also provide a pathway for polysilane synthesis. cmu.edu The electroreduction of alkylaryldichlorosilanes with both a magnesium cathode and anode in a single compartment cell can yield high molecular weight poly(alkylarylsilane)s. cmu.edu
| Catalyst System | Monomer | Product Type | Key Features |
| Mg, LiCl, FeCl₂/ZnCl₂ | Dichlorosilanes | Linear and cyclic polysilanes | Room temperature reaction. scirp.org |
| Mg electrodes (electroreduction) | Alkylaryldichlorosilanes | High molecular weight poly(alkylarylsilane)s | Monomodal molecular weight distribution. cmu.edu |
Halogenation and Subsequent Reduction Strategies
A two-step approach involving the halogenation of a polysilane precursor followed by reduction offers another synthetic route. This strategy allows for the introduction of functionality and can provide access to specific polysilane structures.
Preparation via Halogenated Polysilane Intermediates
Halogenated polysilanes can be prepared through various methods. One approach involves the reaction of phenylalkylpolysilanes with an acetyl halide and a Lewis acid like aluminum chloride to yield halogen-substituted polysilanes. acs.org Another method involves the thermal reaction of vaporous halosilanes with a reducing agent at high temperatures, although this can lead to highly polymeric and glassy products. google.com A milder approach involves reacting SiX₄ with SiX₂ at lower temperatures and elevated pressure to produce liquid and more soluble halogenated polysilanes. google.com For example, 2,2,3,3-tetrabromo-1,4-di-t-butyl-1,1,4,4-tetramethyltetrasilane has been synthesized and used as a precursor. scispace.comrsc.org
These halogenated intermediates are valuable for further chemical transformations.
Utilization of Lithium Aluminum Hydride in Reduction Steps
Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing a wide variety of functional groups, including carbon-halogen and silicon-halogen bonds. masterorganicchemistry.comnist.gov In the context of polysilane synthesis, LiAlH₄ is used to reduce halogenated polysilane intermediates to their corresponding hydropolysilanes. acs.org For example, halogenated polysilanes can be hydrogenated with LiAlH₄ to form hydropolysilanes of the type SiH₂R−(SiHR)n−SiH₂R. acs.org The reduction of silyl (B83357) cyanides with lithium aluminum hydride also leads to the formation of silylamines. thieme-connect.de
The general reaction for the reduction of a halosilyl group is: R₃Si-X + LiAlH₄ → R₃Si-H (where X is a halogen)
This reduction step is crucial for converting the halogenated intermediates into the final desired polysilane products. The choice of solvent is important, with tetrahydrofuran (THF) being commonly used for LiAlH₄ reductions. saskoer.ca
Synthesis of Functionalized this compound Analogues
The synthesis of functionalized analogues of this compound allows for the tuning of the compound's properties for various applications. One approach involves the synthesis of phenyl-substituted silicon-containing cage compounds. researchgate.net For instance, 2,2,3,3-tetraphenyl-5,5,6,6,7,7,8,8-octamethyl-2,3,5,6,7,8-hexasilabicyclo[2.2.2]octane has been synthesized and characterized, demonstrating the incorporation of aryl groups into a polysilane framework. researchgate.net
Another strategy involves the creation of dendritic polysilanes. mdpi.com These highly branched structures are built using a combination of Wurtz-type coupling and salt metathesis reactions. mdpi.com For example, chloro-functionalized polysilane dendrons can be synthesized and subsequently reacted to form larger, irregular single-core polysilane dendrimers. mdpi.com
The introduction of functional groups can also be achieved by reacting α,ω-dianionic polysilanes with appropriate electrophiles. For example, the reaction of 1,4-dipotassio-1,1,4,4-tetrakis(trimethylsilyl)tetramethyltetrasilane with metallocene dichlorides can lead to the formation of novel organometallic-polysilane hybrid structures. acs.org
| Functionalization Strategy | Precursors | Resulting Structure |
| Aryl Substitution | Phenyl-substituted silicon precursors | Phenyl-substituted silicon cages researchgate.net |
| Dendrimer Synthesis | Chloro-functionalized polysilane dendrons | Irregular single-core polysilane dendrimers mdpi.com |
| Organometallic Hybridization | α,ω-Dipotassio polysilanes, metallocene dichlorides | Metallocacyclopolysilanes acs.org |
Preparation of Acylsilane Derivatives
The preparation of acylsilane derivatives from polysilane precursors represents a significant strategy for creating functionalized silicon compounds. A key approach involves the synthesis of α,ω-bis(acyl)polysilanes, which can be achieved by generating dianionic species from substituted tetrasilanes. acs.org
Specifically, 1,4-tetrakis(silyl)-1,4-bisacylsilanes are synthesized from precursor molecules like hexakis(trimethylsilyl)tetramethyltetrasilane or hexakis(trimethoxysilyl)tetramethyltetrasilane. The synthesis begins with the treatment of these precursors with 2.1 equivalents of potassium tert-butoxide (KOtBu). This reaction, typically conducted in a solvent like dry dimethoxyethane (DME) or tetrahydrofuran (THF), generates a dianionic intermediate. Subsequently, this dianion is reacted with 2.1 equivalents of a suitable acid chloride (such as adamantoyl chloride or 2,4,6-trimethylbenzoyl chloride). Following recrystallization, the desired bis(acyl)polysilane products can be isolated in high yields. acs.org
The resulting acylsilanes are characterized by various spectroscopic methods. In ¹³C NMR spectroscopy, a characteristic signal for the carbonyl group bound to silicon appears at approximately δ = 242 ppm. The ²⁹Si NMR spectra provide further confirmation of the structure. acs.org These synthetic strategies have expanded the range of accessible acylsilanes, which are valuable intermediates in organic synthesis due to their unique chemical properties and reactivity. researchgate.netscielo.brscielo.br
| Precursor Compound | Reagents | Product Type | Reference |
|---|---|---|---|
| Hexakis(trimethylsilyl)tetramethyltetrasilane | 1. KOtBu (2.1 equiv) 2. Adamantoyl chloride (2.1 equiv) | 1,4-Bis(adamantoyl)-1,1,4,4-tetrakis(trimethylsilyl)-2,2,3,3-tetramethyltetrasilane | acs.org |
| Hexakis(trimethylsilyl)tetramethyltetrasilane | 1. KOtBu (2.1 equiv) 2. 2,4,6-Trimethylbenzoyl chloride (2.1 equiv) | 1,4-Bis(mesitoyl)-1,1,4,4-tetrakis(trimethylsilyl)-2,2,3,3-tetramethyltetrasilane | acs.org |
| Hexakis(trimethoxysilyl)tetramethyltetrasilane | 1. KOtBu (2.1 equiv) 2. Adamantoyl chloride (2.1 equiv) | 1,4-Bis(adamantoyl)-1,1,4,4-tetrakis(trimethoxysilyl)-2,2,3,3-tetramethyltetrasilane | acs.org |
| Hexakis(trimethoxysilyl)tetramethyltetrasilane | 1. KOtBu (2.1 equiv) 2. 2,4,6-Trimethylbenzoyl chloride (2.1 equiv) | 1,4-Bis(mesitoyl)-1,1,4,4-tetrakis(trimethoxysilyl)-2,2,3,3-tetramethyltetrasilane | acs.org |
Synthesis of Silylated Polytetrasilane Dianions
The formation of silylated polytetrasilane dianions is a critical step in the synthesis of more complex silicon-based structures, including the acylsilane derivatives mentioned previously. These dianions are potent nucleophiles and serve as versatile building blocks.
The synthesis is typically achieved through the reductive cleavage of Si-Si bonds in a polysilane precursor using a strong base or an alkali metal. For instance, 1,4-dipotassium-1,1,4,4-tetrakis(trimethylsilyl)tetramethyltetrasilane and its trimethoxysilyl analogue are generated by reacting the corresponding neutral hexasilyl-substituted tetramethyltetrasilanes with potassium tert-butoxide (KOtBu). acs.org This treatment with a strong base leads to the formation of the dianionic species. researchgate.net
These dianions, such as 1,4-dipotassio-1,1,4,4-tetrakis(trimethylsilyl)-2,2,3,3-tetramethyltetrasilane, can then be used in subsequent reactions. For example, their reaction with zirconocene (B1252598) dichloride or hafnocene dichloride can lead to the formation of metallacyclopentasilanes. researchgate.netacs.org The generation of these dianions underscores a key strategy for activating polysilane chains for further functionalization.
| Precursor Compound | Reagent | Dianion Product | Reference |
|---|---|---|---|
| Hexakis(trimethylsilyl)tetramethyltetrasilane | KOtBu (2.1 equiv) | 1,4-Dipotassium-1,1,4,4-tetrakis(trimethylsilyl)-2,2,3,3-tetramethyltetrasilane | acs.org |
| Hexakis(trimethoxysilyl)tetramethyltetrasilane | KOtBu (2.1 equiv) | 1,4-Dipotassium-1,1,4,4-tetrakis(trimethoxysilyl)-2,2,3,3-tetramethyltetrasilane | acs.org |
Reaction Mechanism Elucidation in Synthetic Pathways
The formation of polytetrasilane dianions from their neutral precursors via reaction with an alkali metal or a strong base like KOtBu proceeds through a reductive cleavage of silicon-silicon bonds. Polysilanes are known to be degraded by alkali metals in polar aprotic solvents like THF, a process that involves nucleophilic attack on the silicon backbone. dtic.mil The role of the alkali metal cation is crucial in stabilizing the resulting anionic species, a principle also observed in other reduction processes like dinitrogen cleavage. nih.govnih.gov This reductive process generates silyl anions, which are powerful nucleophiles for subsequent reactions.
In the synthesis of acylsilane derivatives, the mechanism involves a bimolecular nucleophilic substitution (SN2) type reaction. pressbooks.pub The generated silyl dianion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. This results in the displacement of the chloride leaving group and the formation of a new silicon-carbonyl bond. acs.org
Furthermore, the acylsilane products themselves can undergo subsequent photochemical reactions. A well-known pathway is the Brook rearrangement, where irradiation can induce a 1,2-silyl group migration from carbon to oxygen, leading to the formation of a siloxycarbene intermediate. acs.orgresearchgate.netscielo.br This rearrangement is a key mechanistic feature of acylsilane chemistry and opens pathways to other reactive species like silenes. acs.org The study of these mechanisms, often supported by computational methods like Density Functional Theory (DFT), provides deep insight into the reactivity and electronic structure of these organosilicon compounds. acs.orgresearchgate.net
Iii. Chemical Reactivity and Transformative Pathways of 2,2,3,3 Tetramethyltetrasilane Systems
Silicon-Silicon Bond Activation Reactions
The silicon-silicon (Si-Si) bond, with a dissociation energy lower than that of a carbon-carbon bond, is a key reactive site in 2,2,3,3-tetramethyltetrasilane. encyclopedia.pub Its activation can be achieved through several methodologies, including transition metal catalysis, hydrogenolysis, and cleavage by alkali metals.
Transition metal complexes, particularly those of palladium, platinum, and nickel, are effective catalysts for the activation of Si-Si bonds via oxidative addition. encyclopedia.pubumb.edunumberanalytics.com In this process, the metal center inserts into the Si-Si bond, leading to an increase in its oxidation state and coordination number and forming two new metal-silicon bonds. umb.edunumberanalytics.com This is a fundamental step in many catalytic cycles involving organosilanes. numberanalytics.commdpi.com
Palladium: Palladium catalysts are widely used in cross-coupling reactions. sigmaaldrich.comnih.govfrontiersin.org While specific studies on this compound are not extensively detailed in the provided results, the general mechanism involves the oxidative addition of the Si-Si bond to a low-valent palladium species. mdpi.com This is a key step in reactions like the Mizoroki-Heck and Sonogashira couplings. rsc.orgrsc.org
Platinum: Platinum complexes readily react with disilanes, including those with structures analogous to this compound, to form products of oxidative addition. rsc.orgrsc.org For instance, the reaction of various disilanes with platinum(0) complexes yields cis-bis(silyl)platinum(II) species. rsc.orgrsc.org Platinum-catalyzed hydrosilylation is a major industrial process, and while it primarily involves Si-H bond addition, the understanding of Si-Si bond activation by platinum is crucial for catalyst design and mechanistic elucidation. ethz.chmdpi.comresearchgate.netnih.govnih.gov The reactivity is influenced by the ligands on the platinum center and the substituents on the silicon atoms. rsc.orgrsc.org
Nickel: Nickel complexes are also capable of activating Si-Si bonds. encyclopedia.pub For example, Ni(II) precursors have been used in the bis-silylation of alkynes, a process initiated by the cleavage of a Si-Si bond. encyclopedia.pub
The general catalytic cycle for these processes is outlined below:
Table 1: Generalized Catalytic Cycle for Transition Metal-Catalyzed Si-Si Bond Activation| Step | Description |
| Oxidative Addition | The disilane (B73854) (R₃Si-SiR₃) reacts with the low-valent metal center (M), breaking the Si-Si bond and forming a cis-bis(silyl)metal complex (R₃Si-M-SiR₃). umb.edunumberanalytics.com |
| Ligand Exchange/Insertion | A substrate molecule coordinates to the metal center, and may insert into one of the metal-silicon bonds. |
| Reductive Elimination | The final product is formed as the silyl (B83357) groups and/or other ligands are eliminated from the metal center, which is returned to its initial low-valent state, thus completing the catalytic cycle. numberanalytics.com |
Hydrogenolysis involves the cleavage of the Si-Si bond by hydrogen (H₂), typically in the presence of a transition metal catalyst, to form two Si-H bonds. rsc.orgrsc.org Platinum catalysts have been shown to be effective for this transformation. rsc.orgrsc.org The reaction of a disilane with a platinum complex in the presence of dihydrogen can lead to the formation of the corresponding hydrosilane. rsc.org For example, cis-[Pt(SiMe₂Cl)₂(PEt₃)₂] reacts with H₂ to produce two equivalents of HSiMe₂Cl. rsc.org This process is believed to proceed through the initial oxidative addition of the Si-Si bond to the platinum center, followed by reaction with hydrogen. rsc.orgrsc.org
The Si-Si bond in polysilanes can be cleaved by alkali metals, such as lithium, sodium, and potassium, to generate silyl anions. encyclopedia.pubwikipedia.orguni-oldenburg.de This reaction is a powerful tool for the synthesis of a variety of organosilicon compounds. rsc.org The cleavage of a symmetrical disilane with an alkali metal yields two equivalents of a silyl-metal species. uni-oldenburg.de For instance, hexamethyldisilane (B74624) reacts with methyl lithium to produce trimethylsilyl (B98337) lithium. wikipedia.org
The reaction of this compound with alkali metals or organolithium reagents would be expected to proceed similarly, leading to the formation of silyl anions. These anions are highly reactive nucleophiles and can be used in subsequent reactions with electrophiles. rsc.orgresearchgate.net The stability and reactivity of the resulting silyl anions are influenced by the substituents on the silicon atom and the solvent used. uni-oldenburg.de For example, the use of potassium tert-butoxide can selectively cleave terminal Si-Si bonds. uni-oldenburg.de
The formation of silyl anions can also be achieved using alkali metal hydrides, which can induce disproportionation of disilanes. nih.gov
Hydrogenolysis of Silicon-Silicon Bonds
Silicon-Carbon Bond Cleavage and Functionalization
While generally robust, the silicon-carbon (Si-C) bond in organosilanes can be cleaved under specific conditions, often involving electrophilic or nucleophilic activation. wikipedia.orgresearchgate.netlkouniv.ac.in
Electrophilic cleavage of Si-C bonds is a known process, particularly for aryl- and alkylsilanes. lkouniv.ac.in This can occur through the action of strong acids or other electrophiles. The mechanism often involves the formation of hypervalent silicon intermediates, such as penta- or hexa-coordinate species. uni-oldenburg.deacs.org
The attack of an electrophile on the organosilane can lead to the formation of a transient silylium (B1239981) ion-like species, which is highly electrophilic. ucr.edu This intermediate can then be attacked by a nucleophile, leading to the formation of a penta-coordinate silicon species. uni-oldenburg.deacs.org Such intermediates have been proposed in Lewis acid-catalyzed rearrangement reactions of polysilanes. uni-oldenburg.de The coordination of a Lewis acid to a silicon atom can generate a partially positively charged, penta-coordinate silicon atom. uni-oldenburg.de The stability of these intermediates is dependent on the nature of the substituents on the silicon and the reaction conditions.
Nucleophilic attack at the silicon center can also lead to the cleavage of a Si-C bond. researchgate.netlkouniv.ac.in This process is facilitated by the ability of silicon to expand its coordination sphere to accommodate the incoming nucleophile, forming a penta-coordinate intermediate. acs.org The stability of this intermediate is influenced by the solvent and the nature of the substituents. acs.org For example, the intramolecular attack of a carbanion on a silicon atom can form a stable penta-coordinate silicon intermediate in diethyl ether, which then decomposes in THF via Si-C bond cleavage. acs.org
The presence of electron-withdrawing groups on the silicon atom or an aryl group on the silicon center can enhance the susceptibility of the Si-C bond to nucleophilic attack. researchgate.net The cleavage can also be facilitated by a tethered functional group that can coordinate to the silicon atom, promoting the cleavage of an adjacent Si-O or Si-C bond. nih.gov In some cases, rare-earth metal complexes can mediate the selective cleavage of Si-C(sp³) bonds. rsc.org
Electrophilic Cleavage via Penta- and Hexa-Coordinate Silicon Intermediates
Rearrangement and Cyclization Reactions
The structural framework of oligosilanes, including this compound, is not static and can undergo significant alterations, particularly under the influence of catalysts or upon introduction of specific functional groups. These transformations often lead to the formation of more stable branched isomers or novel cyclic structures.
The use of Lewis acids, notably aluminum chloride (AlCl₃) and, to a lesser extent, ferric chloride (FeCl₃), has been a cornerstone in promoting skeletal rearrangements of permethylated oligosilanes for decades. nih.gov This chemistry is driven by the formation of more stable, branched oligosilane isomers. nih.govuni-oldenburg.de The process is analogous to the well-known Wagner-Meerwein rearrangements in carbon chemistry and is thought to proceed through silylium ion intermediates. uni-oldenburg.de
While early research by Ishikawa and Kumada established the fundamental principles of AlCl₃-catalyzed rearrangement of linear methylated oligosilanes, more recent investigations have revealed additional reaction pathways, such as fragmentation and cyclization. nih.gov The effectiveness of the catalyst can be enhanced by incorporating a small amount of FeCl₃ (around 0.1%) into the AlCl₃ lattice. nih.govnih.gov
These rearrangement reactions consistently favor the formation of highly branched structures, particularly those containing neopentasilanyl units. nih.gov For instance, the rearrangement of linear oligosilanes often yields isomers with tris(trimethylsilyl)silyl or tetrakis(trimethylsilyl)silyl cores. nih.gov The driving force is the thermodynamic stability of the resulting branched isomers, which is achieved through a series of 1,2-methyl or silyl group shifts. nih.govuni-oldenburg.de
The reaction outcomes are highly dependent on the structure of the starting oligosilane. For example, the AlCl₃-mediated rearrangement of n-eicosamethylnonasilane yields a mixture of 2,2,5-tris(trimethylsilyl)undecamethylhexasilane and 2,2,4,4-tetrakis(trimethylsilyl)octamethylpentasilane. nih.gov Similarly, n-octadecamethyloctasilane rearranges to a mixture of 2,2,4-tris(trimethylsilyl)nonamethylpentasilane and 2,2,3,3-tetrakis(trimethylsilyl)hexamethyltetrasilane. nih.gov
Table 1: Examples of Lewis Acid-Catalyzed Rearrangement Products of Linear Oligosilanes
| Starting Material | Catalyst | Major Products | Reference |
| n-Eicosamethylnonasilane | AlCl₃ | 2,2,5-Tris(trimethylsilyl)undecamethylhexasilane, 2,2,4,4-Tetrakis(trimethylsilyl)octamethylpentasilane | nih.gov |
| n-Octadecamethyloctasilane | AlCl₃ | 2,2,4-Tris(trimethylsilyl)nonamethylpentasilane, 2,2,3,3-Tetrakis(trimethylsilyl)hexamethyltetrasilane | nih.gov |
| 2,5-Bis(trimethylsilyl)dodecamethylhexasilane | Al(Fe)Cl₃ | 2,2,4-Tris(trimethylsilyl)nonamethylpentasilane, 2,2,3,3-Tetrakis(trimethylsilyl)hexamethyltetrasilane, 2,2-Bis(trimethylsilyl)dodecamethylhexasilane, 1,1-Bis(trimethylsilyl)octamethylcyclopentasilane | nih.gov |
A significant finding in the Lewis acid-catalyzed reactions of oligosilanes is the formation of cyclic structures, particularly carbacyclosilanes. This fragmentation/cyclization pathway is strongly promoted by the introduction of (trimethylsilyl)methyl substituents into the oligosilane backbone. nih.govnih.gov Depending on the starting material's structure and the number of (trimethylsilyl)methyl groups, the reaction can yield either monocyclic or bicyclic carbacyclosilanes. nih.gov
These cyclization reactions proceed through a series of intramolecular rearrangements. For example, a bis[(trimethylsilyl)methyl]-substituted branched octasilane can cyclize to form a bicyclic nonasilane derivative. nih.gov These bicyclic compounds are of interest because their rigid structures restrict the conformational flexibility of the polysilane skeleton. nih.gov
While the direct formation of spirosilacycles from this compound is not explicitly detailed in the provided context, the general reactivity patterns of oligosilanes suggest pathways to such structures. Spirosilanes, which feature a central silicon atom common to two rings, can be conceptualized as arising from more extensive intramolecular cyclization and rearrangement processes. The formation of substituted cyclopentasilanes is a common outcome in the rearrangement of cyclosilanes, indicating the stability of five-membered silicon rings. nih.gov Further intramolecular reactions on such cyclic systems could potentially lead to spirocyclic architectures.
Lewis Acid-Catalyzed Intramolecular Transformations (e.g., AlCl3, FeCl3)
Reactions with Organometallic Species and Complex Formation
The interaction of oligosilanes with organometallic compounds, particularly those of the Group 4 metals, opens up a rich area of chemistry, leading to the formation of novel metallacycles and silyl-metal complexes. These compounds are of significant interest due to their potential applications in catalysis, such as the dehydrogenative polymerization of hydrosilanes. nih.govacs.org
Group 4 metallocenes, specifically zirconocenes and hafnocenes, are known to react with oligosilanyl anions to form silyl-substituted metallocene complexes. nih.govacs.org The synthesis of these compounds often involves the reaction of a potassium silanide (B1217022) with a metallocene dichloride. nih.govacs.org
The reactivity can be selective, with monosubstitution being a common outcome. nih.govacs.org For instance, the reaction of tris(trimethoxysilyl)silanide with zirconocene (B1252598) dichloride or hafnocene dichloride leads to the corresponding monosubstituted oligosilyl-decorated metallocenes. nih.govacs.org Attempts at disubstitution with certain silanides have been unsuccessful, particularly with titanocene (B72419) dichloride, which can lead to the formation of stable radical species instead. acs.org
The reactivity is not limited to acyclic oligosilanes. The reaction of 1,4-dipotassio-1,1,4,4-tetrakis(trimethylsilyl)-2,2,3,3-tetramethyltetrasilane with zirconocene and hafnocene complexes in the +3 oxidation state has been shown to proceed cleanly, forming metallacyclopentasilanes. acs.org This highlights the influence of the metal's oxidation state on the reaction outcome. While reactions with Cp₂ZrCl₂ and Cp₂HfCl₂ (M⁴⁺) lead to the expected metallacyclosilanes without reductive elimination, the use of M³⁺ precursors can facilitate different reaction pathways. acs.orgnih.gov
A key transformation in the reaction of α,ω-dianionic oligosilanes with Group 4 metallocene dichlorides is the formation of metallacyclopentasilanes. acs.orgresearchgate.net For example, the reaction of 1,4-dipotassio-1,1,4,4-tetrakis(trimethylsilyl)-2,2,3,3-tetramethyltetrasilane with zirconocene dichloride (Cp₂ZrCl₂) or hafnocene dichloride (Cp₂HfCl₂) results in the formation of the corresponding zirconacyclopentasilane and hafnacyclopentasilane. acs.orgresearchgate.net
These reactions are synthetically valuable as they provide access to well-defined cyclic structures containing both silicon and a transition metal in the ring. The stability of these metallacycles is influenced by the metal center. Theoretical studies have shown that for titanacyclosilanes, the thermodynamic stability decreases with increasing ring size, which is consistent with the experimental observation that titanacyclotrisilanes can be isolated, but larger rings are less stable. acs.org In contrast, for zircona- and hafnacyclosilanes, reductive elimination to form smaller rings is predicted to be endothermic, which accounts for the successful synthesis of five-membered and larger rings. acs.org
The synthesis of these metallacycles can also be achieved using metallocenes in a lower oxidation state. The reaction of 1,4-dipotassio-1,1,4,4-tetrakis(trimethylsilyl)-2,2,3,3-tetramethyltetrasilane with M(III) precursors like (18-crown-6)·K[Cp₂MCl₂] (M = Zr, Hf) also yields the corresponding d¹ metallacyclopentasilanes. acs.org
Table 2: Synthesis of Metallacyclopentasilanes from a Tetrasilane Dianion
| Silane (B1218182) Precursor | Metallocene Reagent | Product | Reference |
| 1,4-Dipotassio-1,1,4,4-tetrakis(trimethylsilyl)-2,2,3,3-tetramethyltetrasilane | Cp₂ZrCl₂ | Zirconacyclopentasilane derivative | acs.orgresearchgate.net |
| 1,4-Dipotassio-1,1,4,4-tetrakis(trimethylsilyl)-2,2,3,3-tetramethyltetrasilane | Cp₂HfCl₂ | Hafnacyclopentasilane derivative | acs.orgresearchgate.net |
| 1,4-Dipotassio-1,1,4,4-tetrakis(trimethylsilyl)-2,2,3,3-tetramethyltetrasilane | (18-crown-6)·K[Cp₂ZrCl₂] | Anionic d¹-Zirconacyclopentasilane | acs.org |
| 1,4-Dipotassio-1,1,4,4-tetrakis(trimethylsilyl)-2,2,3,3-tetramethyltetrasilane | (18-crown-6)·K[Cp₂HfCl₂] | Anionic d¹-Hafnacyclopentasilane | acs.org |
Iv. Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a premier technique for elucidating the structure of chemical compounds by probing the magnetic properties of atomic nuclei. For organosilanes, ¹H and ²⁹Si NMR are particularly powerful.
The specific molecular structure of 2,2,3,3-Tetramethyltetrasilane, H(CH₃)₂Si-Si(CH₃)₂H, can be definitively confirmed using a combination of proton (¹H) and silicon-29 (B1244352) (²⁹Si) NMR spectroscopy.
¹H NMR: The proton NMR spectrum provides information on the hydrogen environments within the molecule. For this compound, two distinct signals are expected:
A signal corresponding to the twelve protons of the four methyl (CH₃) groups attached to the silicon atoms.
A signal for the two protons directly bonded to the silicon atoms (Si-H).
The integration of these signals would yield a 12:2 (or 6:1) ratio, confirming the relative number of protons in each environment. The chemical shift of the Si-H proton is particularly characteristic and sensitive to the electronic environment created by the adjacent silicon atoms and methyl groups. researchgate.net
²⁹Si NMR: While ¹H NMR confirms the proton framework, ²⁹Si NMR directly probes the silicon backbone. huji.ac.il Silicon-29 is a spin-½ nucleus with a natural abundance of 4.7%, making it a suitable, albeit less sensitive, nucleus for NMR studies. pascal-man.com For this compound, the two silicon atoms are chemically equivalent due to the molecule's symmetry. Therefore, a single signal is expected in the proton-decoupled ²⁹Si NMR spectrum. The chemical shift value helps to characterize the specific Si-Si linkage. In a proton-coupled spectrum, this signal would be split into a triplet by the two equivalent protons on the adjacent silicon atoms, providing further structural confirmation. The use of pulse programs like INEPT or DEPT can enhance the signal intensity.
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Environment | Expected Chemical Shift (δ) Range (ppm) | Expected Multiplicity |
|---|---|---|---|
| ¹H | Si-CH ₃ | 0.1 - 0.5 | Singlet |
| Si-H | 3.0 - 5.0 | Singlet |
| ²⁹Si | H(CH₃)₂Si - | -40 to -80 | Singlet (decoupled) |
Note: Predicted values are based on typical ranges for similar organosilane structures. acs.orgresearchgate.net
When organosilanes like this compound are used as building blocks or linkers in solid materials, such as polymers or functionalized silicas, solid-state NMR (SS-NMR) becomes a critical tool for characterization. mdpi.comeuropa.eu It provides insights into the molecular-level order, connectivity, and the nature of the interface between organic and inorganic components. mdpi.comuantwerpen.beresearchgate.net
Advanced SS-NMR techniques, particularly ²⁹Si Cross-Polarization Magic Angle Spinning (CP/MAS), can differentiate silicon atoms based on their bonding environment. nih.govmdpi.com In materials where the tetrasilane unit acts as a linker between silicate (B1173343) nodes, ²⁹Si SS-NMR can distinguish between the silicon atoms of the linker (D sites, representing R₂Si(O-)₂) and the silicon atoms of the silicate framework (Q sites, representing Si(O-)₄). mdpi.com The chemical shifts for these sites appear in distinct regions of the spectrum. mdpi.com
Furthermore, SS-NMR can quantify the degree of condensation of the silane (B1218182) linker. The notation Tⁿ describes SiO₃C structural units, where 'n' is the number of bridging oxygens. mdpi.com Analysis of the T¹, T², and T³ signal ratios reveals the extent of covalent bonding between the linker and the substrate, indicating whether it has formed one, two, or three siloxane linkages, respectively. nih.gov This information is crucial for understanding the homogeneity and structural integrity of the resulting hybrid material. nih.govnih.gov
Application of 1H and 29Si NMR for Structural Confirmation
Vibrational Spectroscopy
Vibrational spectroscopy measures the absorption of infrared radiation by a molecule, which excites vibrations of its covalent bonds. Each type of bond vibrates at a characteristic frequency, making infrared spectroscopy an excellent tool for identifying functional groups. savemyexams.com
The IR spectrum of this compound is characterized by specific absorption bands corresponding to the vibrations of its constituent bonds. The most diagnostic bands include:
Si-H Stretching: A strong and sharp absorption band in the region of 2280-2080 cm⁻¹ is a clear indicator of the silicon-hydride bond. gelest.com For coupled H-Si-Si-H systems, symmetric and antisymmetric stretching modes can be observed, often appearing around 2100 cm⁻¹. aip.org
C-H Stretching: Absorptions for the methyl (CH₃) groups typically appear just below 3000 cm⁻¹.
Si-CH₃ Bending: A characteristic deformation band for the Si-CH₃ group is found around 1250-1220 cm⁻¹. gelest.com
Si-Si Vibrations: The Si-Si bond vibration is typically weak in the infrared spectrum and appears at lower frequencies, often around 611 cm⁻¹.
The presence and specific positions of these bands provide rapid and reliable confirmation of the key functional groups within the molecule. researchgate.nettu-chemnitz.de
Table 2: Characteristic Infrared Absorption Frequencies for this compound
| Vibrational Mode | Functional Group | Characteristic Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Stretching | Si-H | 2080 - 2280 | Strong, Sharp |
| Stretching | C-H (in CH₃) | 2850 - 2960 | Medium-Strong |
| Symmetric Bending (Deformation) | Si-CH₃ | 1220 - 1250 | Medium |
Source: Data compiled from references. gelest.comaip.org
Mass Spectrometry Techniques
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for determining molecular weight and elemental composition.
For the analysis of oligosilanes and polysilanes, which can be nonvolatile or thermally fragile, "soft" ionization techniques are required to prevent fragmentation and preserve the molecular ion. slideshare.netwaters.com Field Desorption Mass Spectrometry (FD-MS) is an ideal method for this purpose. scribd.comwikipedia.org
FD-MS involves applying a high electric field to a sample deposited on an emitter, causing ionization with minimal energy transfer to the molecule. caltech.edu This process results in mass spectra that are dominated by the molecular radical cation (M⁺·), with little to no fragmentation. waters.com This capability is crucial for the analysis of oligomeric mixtures, where distinguishing between species that differ by a single monomer unit is necessary. scirp.org
In the context of synthesizing larger polysilanes, FD-MS can be used to analyze the reaction intermediates. scirp.org Research has shown that in the initial stages of such reactions, linear oligomers like this compound are formed, and FD-MS is instrumental in identifying these species within the reaction mixture before they polymerize further. scirp.orgoup.com The clear molecular ion peak provided by FD-MS allows for the unambiguous determination of the chain length of the oligomers present.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Tetramethylsilane (B1202638) (TMS) |
Advanced Mass Spectrometry for Fragmentation Pathway Identification (e.g., NALDI-MS, FTICR-MS, QqQ Tandem MS)
The elucidation of a molecule's structure through mass spectrometry relies on the controlled fragmentation of a parent ion into smaller, detectable daughter ions. Advanced techniques such as Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FTICR-MS) and Triple Quadrupole (QqQ) Tandem Mass Spectrometry (MS/MS) provide unparalleled capabilities for this purpose. chromatographyonline.commdpi.com
FTICR-MS is renowned for its exceptionally high mass resolving power and accuracy. numberanalytics.com In a hypothetical FTICR-MS experiment, this compound ions would be trapped within a strong magnetic field. Their cyclotron frequency, which is inversely proportional to their mass-to-charge ratio (m/z), is measured with high precision. By isolating the molecular ion and inducing fragmentation, the exact masses of the resulting fragment ions can be determined, allowing for the confident assignment of elemental formulas to each piece.
QqQ Tandem MS is a powerful tool for identifying specific fragmentation pathways through controlled collision-induced dissociation (CID). labmanager.comnationalmaglab.orgwikipedia.org The instrument consists of three quadrupoles in series. wikipedia.org
Q1 (First Quadrupole): Selects the precursor ion, in this case, the molecular ion of this compound ([C₄H₁₄Si₄]⁺).
q2 (Collision Cell): The selected ions are accelerated into a cell filled with an inert gas, such as argon. Collisions with the gas cause the ions to fragment. wikipedia.org
Q3 (Third Quadrupole): This quadrupole scans across a range of m/z values to detect the product ions formed in the collision cell. nationalmaglab.org
For this compound, the primary fragmentation pathways would involve the cleavage of the weakest bonds. The Si-Si bonds are generally weaker than Si-C or C-H bonds, making them susceptible to rupture. The fragmentation pattern provides a molecular fingerprint. docbrown.infolibretexts.org
Likely Fragmentation Pathways:
Si-Si Bond Cleavage: The most probable fragmentation involves the breaking of the central Si(2)-Si(3) bond or the terminal Si(1)-Si(2) / Si(3)-Si(4) bonds. This would lead to a variety of silyl (B83357) cations.
Loss of Neutral Fragments: The loss of small, stable neutral molecules like silane (SiH₄) or methylsilanes can also occur.
Methyl Group Loss: Cleavage of a Si-CH₃ bond could result in the loss of a methyl radical (•CH₃), leading to a fragment ion with a mass 15 units lower than the precursor.
| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |
| [H₃Si-Si(CH₃)₂-Si(CH₃)₂-SiH₃]⁺ | [H₃Si-Si(CH₃)₂]⁺ | •Si(CH₃)₂-SiH₃ | Si-Si bond cleavage |
| [H₃Si-Si(CH₃)₂-Si(CH₃)₂-SiH₃]⁺ | [Si(CH₃)₂-Si(CH₃)₂]⁺ | 2 •SiH₃ | Double terminal Si-Si cleavage |
| [H₃Si-Si(CH₃)₂-Si(CH₃)₂-SiH₃]⁺ | [C₄H₁₁Si₄]⁺ | •CH₃ | Loss of a methyl radical |
Nanostructure-Assisted Laser Desorption/Ionization (NALDI-MS) is a soft ionization technique that is particularly effective for analyzing small organometallic and organic molecules with minimal fragmentation. nih.govresearchgate.net While primarily used to identify the molecular ion, its gentle nature can be advantageous in preserving labile structures before they are subjected to further fragmentation analysis in a tandem instrument. nih.gov
X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. carleton.edurigaku.com The technique involves passing a focused beam of X-rays through a single crystal of the compound. The X-rays are diffracted by the electrons in the atoms, creating a unique diffraction pattern. rigaku.com By analyzing the positions and intensities of the diffracted spots, the electron density of the molecule can be mapped, revealing the exact coordinates of each atom. carleton.edu
SCXRD allows for the precise measurement of bond lengths and angles within the molecular framework. carleton.edu In silicon-based structures, these parameters provide fundamental information about the bonding and steric strain. Studies on various oligosilanes have established typical ranges for these values. nih.gov The Si-Si bond distances in cyclohexasilanes, for example, are typically in the range of 2.35 to 2.37 Å. nih.gov Si-Si-Si bond angles in related frameworks are often close to the ideal tetrahedral angle, ranging from 106° to 113°. nih.gov Deviations from these ideal values can indicate the presence of steric hindrance between bulky substituent groups or ring strain in cyclic structures.
| Parameter | Typical Value (Å or °) | Reference Compound(s) |
|---|---|---|
| Si-Si Bond Length | 2.34 - 2.37 Å | Substituted Cyclohexasilanes nih.gov |
| Si-C Bond Length | ~1.89 Å | Substituted Cyclohexasilanes nih.gov |
| Si-Si-Si Bond Angle | 106 - 113° | Bicyclo[2.2.2]octasilane framework nih.gov |
| C-Si-C Bond Angle | ~109.5° | Ideal Tetrahedral Geometry wikipedia.org |
Single-Crystal X-ray Analysis for Molecular Geometry and Conformational Insight
Electronic Absorption (UV-Vis) Spectroscopy
Electronic absorption spectroscopy, which measures the absorption of ultraviolet (UV) and visible light, is a key technique for probing the electronic structure of molecules. msu.edu
Unlike conjugated polyenes where π-electrons are delocalized, oligosilanes exhibit a phenomenon known as σ-bond electron delocalization or σ-conjugation. qcri.or.jpresearchgate.net The electrons in the Si-Si σ bonds are relatively high in energy and can interact with each other, creating a set of delocalized molecular orbitals. This delocalization leads to electronic transitions (σ → σ*) that absorb light in the UV region. researchgate.net
The extent of this delocalization, and therefore the energy of the absorption, is highly dependent on the conformation of the tetrasilane chain. qcri.or.jppnas.org The UV absorption spectrum changes dramatically as the Si-Si-Si-Si dihedral angle (ω) is twisted from a syn to an anti conformation. researchgate.net As the silicon chain becomes longer, the energy gap for the σ-σ* transition decreases, resulting in a bathochromic (red) shift to longer wavelengths, which is a hallmark of an extended delocalized electronic system. researchgate.net
Substituents on the silicon backbone have a significant electronic and steric effect on the σ-conjugation. acs.orgresearchgate.net The methyl groups in this compound act as electron-donating substituents. This has the effect of raising the energy of the Si-C bond orbitals, which in turn interact with and raise the energy of the Si-Si bond orbitals. qcri.or.jp This destabilization of the highest occupied molecular orbital (HOMO) typically leads to a red shift in the absorption maximum compared to an unsubstituted silane.
Studies on conformationally constrained tetrasilanes have allowed for the mapping of electronic transition energies as a function of the dihedral angle, revealing a complex interplay between conformation and electronic structure. qcri.or.jppnas.orgresearchgate.net For instance, research has shown that for permethylated tetrasilanes, the energy of the second highest occupied molecular orbital increases distinctly as the dihedral angle goes from 0° to 180°, while the first and third MOs show a slight decrease. qcri.or.jp
| Conformation (Dihedral Angle, ω) | λmax (nm) | Key Observation |
|---|---|---|
| Near-syn (~0-10°) | ~230-240 nm | Absorption at shorter wavelength |
| Gauche (~60°) | ~250-260 nm | Intermediate absorption |
| Near-anti (~170-180°) | ~270-280 nm | Absorption at longer wavelength (red-shifted) |
Note: Data is illustrative, based on findings for conformationally constrained permethylated tetrasilanes. qcri.or.jpresearchgate.net
V. Theoretical and Computational Investigations of 2,2,3,3 Tetramethyltetrasilane
Electronic Structure and Bonding Analysis
The electronic properties of polysilanes are of significant interest due to the phenomenon of σ-bond delocalization, which imparts unique characteristics to these molecules. Computational analysis is crucial for elucidating these properties.
Quantum chemical calculations are employed to analyze the complex orbital interactions within polysilane chains. In 2,2,3,3-tetramethyltetrasilane, the bonding is not merely localized between adjacent atoms but is influenced by delocalization effects along the silicon backbone. A key stabilizing interaction is hyperconjugation, also known as σ-conjugation, which involves the delocalization of electrons from a filled σ-orbital (typically Si-C or Si-H) into an adjacent empty or partially filled σ* (antibonding) orbital. rsc.org
| Type of Interaction | Donor Orbital | Acceptor Orbital | Predicted Effect |
| σ-σ* Hyperconjugation | σ(Si-C) | σ(Si-Si) | Stabilization of the molecule, slight elongation of the Si-Si bond. |
| σ-σ Hyperconjugation | σ(Si-H) | σ(Si-Si) | Stabilization, contribution to overall electronic structure. |
| σ-π Conjugation (in derivatives) | σ(Si-Si) | π(Aryl group) | In aryl-substituted derivatives, this leads to bathochromic shifts in UV-vis spectra. researchgate.net |
This table illustrates the principal orbital interactions in this compound that can be investigated using quantum chemical calculations.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties and thermodynamic stability of molecules like this compound. nih.govmdpi.com These calculations can predict a variety of key parameters that describe the molecule's reactivity and behavior. DFT methods, such as those using the B3LYP functional with an appropriate basis set (e.g., 6-311+G(d,p)), can provide accurate geometries and energies. nih.gov
Key electronic properties that are routinely calculated include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap (ΔE) is a critical indicator of chemical reactivity and stability; a larger gap generally implies higher kinetic stability. DFT calculations on related cyclic polysilanes have shown excellent performance in predicting spectroscopic data when compared with experimental results. researchgate.net Furthermore, DFT is used to assess the relative stabilities of different structural isomers by comparing their total electronic energies. For instance, computational studies on germapolysilanes have shown that branched isomers are often thermodynamically more stable than their linear counterparts, a finding that can be extrapolated to polysilanes.
| Calculated Property | Symbol | Significance |
| Energy of HOMO | EHOMO | Represents the ability to donate an electron; related to the ionization potential. |
| Energy of LUMO | ELUMO | Represents the ability to accept an electron; related to the electron affinity. |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO; indicates kinetic stability and electronic excitation energy. |
| Dipole Moment | µ | Measures the overall polarity of the molecule, affecting intermolecular interactions. |
| Mulliken Atomic Charges | q | Provides insight into the electron distribution and identifies electrophilic/nucleophilic sites. |
| Total Electronic Energy | Etotal | Used to compare the relative stabilities of different isomers or conformers. |
This table outlines key electronic properties of this compound that can be determined through DFT calculations, providing insight into its chemical behavior.
Quantum Chemical Calculations for Orbital Interactions and Hyperconjugation
Reaction Mechanism Computations
Computational chemistry is a powerful tool for mapping the potential energy surfaces of chemical reactions, allowing for the identification of transition states and intermediates and the calculation of activation barriers.
The silicon-silicon bond is the most reactive site in many polysilanes, and its activation is central to their chemistry. The Si-Si bond is characterized by high-energy σ and low-energy σ* molecular orbitals, which facilitates interaction with transition metals. encyclopedia.pub Theoretical methods can model the pathways of Si-Si bond cleavage, for example, through oxidative addition to a metal center. rsc.org
Computational studies, often using DFT, can elucidate the step-by-step mechanism of such reactions. For example, in the reaction of a disilane (B73854) with a platinum complex, calculations can model the initial coordination, the transition state for the oxidative addition, and the final product geometry and stability. rsc.org Similar studies have been performed on the reactions of 1,4-dipotassio-1,1,4,4-tetrakis(trimethylsilyl)-2,2,3,3-tetramethyltetrasilane with metallocene dichlorides to understand the resulting products. acs.org By calculating the energies of all stationary points along the reaction coordinate, a detailed energy profile can be constructed, revealing the kinetic and thermodynamic feasibility of the proposed pathway.
Polysilanes are known to undergo skeletal rearrangements, and computational modeling can provide detailed mechanistic insights into these complex transformations. chemrxiv.org For example, Lewis acid-catalyzed rearrangements of permethylated oligosilanes to their more stable branched isomers can be modeled to understand the underlying cationic mechanisms, which are analogous to the Wagner-Meerwein rearrangement in carbon chemistry.
DFT calculations are used to locate the transition states for key steps such as methyl or silyl (B83357) group migration and to determine the associated activation energy barriers. beilstein-journals.orgrsc.org Similarly, the pathways for cyclization reactions can be explored. Computational studies of the Nazarov cyclization, for instance, have detailed the reaction sequence, including intermediate conformations and the energies of transition states, providing a rationale for the observed products. beilstein-journals.org For this compound, theoretical modeling could predict the feasibility of its rearrangement to more branched isomers or its participation in cyclization reactions under various catalytic conditions.
Theoretical Exploration of Silicon-Silicon Bond Activation Pathways
Conformational Analysis and Isomerism
The three-dimensional structure and flexibility of this compound are determined by rotations around its single bonds. Conformational analysis investigates the relative energies of the different spatial arrangements (conformers) that result from these rotations. scribd.com
Rotation around the central Si(2)-Si(3) bond of this compound gives rise to several distinct conformers, analogous to those of butane. The most significant are the staggered conformations (where the substituents on adjacent silicon atoms are maximally separated) and the eclipsed conformations (where they are aligned). The staggered conformations include the anti conformer, where the two SiH(CH₃)₂ groups are 180° apart, and the gauche conformers, where they are approximately 60° apart.
Computational methods, including molecular mechanics and quantum chemical calculations, are used to perform a systematic scan of the potential energy surface by rotating the dihedral angle of the central bond. cwu.edu This analysis allows for the identification of energy minima (stable conformers) and energy maxima (transition states between conformers). For acyclic chains, the anti conformation is typically the most stable due to minimized steric hindrance, making it the global energy minimum. scribd.com
| Conformer | Dihedral Angle (Si-Si-Si-Si) | Relative Energy (Calculated) | Key Feature |
| Anti | 180° | Lowest (Global Minimum) | SiH(CH₃)₂ groups are furthest apart; minimal steric strain. |
| Gauche | ~60° | Higher than anti | Staggered, but with some steric interaction between SiH(CH₃)₂ groups. |
| Eclipsed | 0°, 120° | Highest (Transition States) | Significant torsional and steric strain from overlapping groups. |
This table summarizes the expected conformers for rotation about the central Si-Si bond in this compound and their general relative energy ordering as would be predicted by computational analysis.
In addition to conformational isomerism, theoretical calculations can assess the relative stabilities of different structural isomers. For example, the energy of this compound can be computationally compared to isomers like 1,1,2,4-tetramethyltetrasilane to predict which is the most thermodynamically favorable.
Ab Initio Studies of Bond-Stretch Isomerism in Tetrasilabicyclo[1.1.0]butane Derivatives
Ab initio electronic structure methods have been employed to investigate the phenomenon of bond-stretch isomerism in tetrasilabicyclo[1.1.0]butane and its derivatives. acs.orgcore.ac.uk Bond-stretch isomers are molecules that differ primarily in the length of a specific bond, in this case, the bridgehead Si-Si bond. acs.org
Initial theoretical predictions for the parent tetrasilabicyclo[1.1.0]butane, Si₄H₆, suggested the existence of two such isomers: a "short bond" and a "long bond" form. acs.orgcore.ac.uk At the GVB/3-21G* level of theory, the long-bond isomer was predicted to be more stable than the short-bond isomer. acs.org However, experimental observation of a heavily substituted derivative, 1,3-di-tert-butyl-2,2,4,4-tetrakis(2,6-diethylphenyl)tetrasilabicyclo[1.1.0]butane, revealed only the short-bond isomer. core.ac.uk This discrepancy highlighted the significant influence of substituents on the relative stabilities of these isomers. core.ac.uk
A systematic study using ab initio calculations explored the effects of methyl and tert-butyl substituents on the bridgehead positions. core.ac.uk The findings indicated that bulky substituents at the bridgehead positions, such as tert-butyl groups, favor a short Si-Si bridge bond. core.ac.uk For the unsubstituted Si₄H₆, a longer bridge bond length of 2.840 Å was predicted at the MP2/6-31G(d,p) level. core.ac.uk Bond-stretch isomerism was predicted to be unlikely in the parent compound and the 1,3-di-tert-butyl derivative, while it remained a possibility for the 1,3-dimethyl derivative. core.ac.uk
The nature of the bonding in these isomers has also been a subject of theoretical investigation. In the long-bond isomers, the bridgehead silicon atoms exhibit an unusual geometry where all bonds are located on one hemisphere, leading to an "inverted σ bond". researchgate.net This is in contrast to the typical σ-bond geometry found in the short-bond isomers. researchgate.net
| Derivative | Predicted Isomerism | Bridgehead Bond Preference | Reference |
| Si₄H₆ (unsubstituted) | Unlikely | Long bond | core.ac.uk |
| 1,3-dimethyltetrasilabicyclo[1.1.0]butane | Possible | - | core.ac.uk |
| 1,3-di-tert-butyltetrasilabicyclo[1.1.0]butane | Unlikely | Short bond | core.ac.uk |
Influence of Substituents on Molecular Conformation and Flexibility
In linear oligosilanes, bulky substituents like trimethylsilyl (B98337) groups tend to enforce an all-transoid conformation of the Si-Si chain. acs.org Replacing these with less sterically demanding groups, such as methyl groups, or introducing CH₂ spacers into the backbone, can increase the conformational flexibility. mdpi.comacs.org For instance, while 1,1,1,4,4,4-hexakis(trimethylsilyl)tetramethyltetrasilane displays an all-transoid conformation, the introduction of a (trimethylsilyl)methyl group in a related compound leads to a significantly different torsion angle of 129° around the central Si-Si bond, indicating much higher flexibility. acs.org
The electronic effects of substituents also impact the molecular properties. The chemical nature of the groups attached to the silicon skeleton affects the orbital energies, which in turn influences properties like UV absorption spectra. mdpi.com Computational studies have been instrumental in understanding how substituents modulate the electronic structure and, consequently, the reactivity of silenes and other silicon-containing compounds. researchgate.net For example, the replacement of two SiMe₂ units with CH₂ groups in a bicyclic system was found to reduce ring strain. nih.gov
| Compound | Key Structural Feature | Impact on Conformation | Reference |
| 1,1,1,4,4,4-hexakis(trimethylsilyl)tetramethyltetrasilane | All-transoid alignment | Rigid conformation | acs.org |
| 1,1,1-tris(trimethylsilyl)-4-(trimethylsilyl)methyl-tetramethyltetrasilane | 129° torsion angle around central Si-Si bond | Increased flexibility | acs.org |
| Bicyclic carbacyclosilane with CH₂ bridges | Reduced ring strain compared to all-silicon analogue | Altered ring pucker | nih.gov |
Prediction of Novel Derivatives and Reactivity Patterns
Computational chemistry is a powerful tool for predicting the existence of novel derivatives and for understanding their potential reactivity. By modeling different substitution patterns and reaction pathways, researchers can identify promising synthetic targets and explore their chemical behavior before attempting laboratory synthesis.
The understanding of steric and electronic properties of silyl radicals, for instance, allows for a better prediction of their reactivity. researchgate.netresearchgate.netthieme-connect.de Silyl radicals are key intermediates in various transformations, and computational models can help predict the rates and outcomes of their reactions, such as addition to unsaturated systems. researchgate.netresearchgate.net High-level ab initio molecular orbital theory has been used to examine homolytic substitution reactions at phosphorus atoms, predicting that such attacks are facile and involve hypervalent intermediates. researchgate.net These types of studies provide a framework for predicting the reactivity of related silicon-centered radicals.
Vi. Applications in Advanced Materials Science and Synthetic Chemistry
Precursor Chemistry for Polysilanes and Silicon-Based Polymers
Oligosilanes, which are compounds with a finite number of silicon-silicon bonds, are the fundamental units for constructing larger polysilane polymers. Polysilanes are a unique class of inorganic polymers with a backbone composed entirely of silicon atoms, leading to interesting electronic and optical properties derived from σ-bond electron delocalization. researchgate.netmdpi.com The synthesis of high-molecular-weight polysilanes often relies on methods like Wurtz-type coupling or dehydrogenative coupling, which link smaller silane (B1218182) monomers or oligomers together. cmu.eduwikipedia.org
As a tetrasilane, 2,2,3,3-Tetramethyltetrasilane represents a pre-formed segment of a polysilane backbone. Such oligosilanes can be incorporated into larger polymer chains through various polymerization techniques. researchgate.net One established strategy for creating specific polysilane architectures involves the use of α,ω-difunctionalized oligosilanes. For example, the selective synthesis of cyclosilanes can be achieved through the reaction of α,ω-dipotassiooligosilanes with corresponding α,ω-dichloro-functionalized silanes in a ring-closing salt elimination reaction. acs.org This method highlights how linear oligosilane chains are crucial intermediates for accessing cyclic polysilanes of a specific ring size. acs.org
The general synthetic routes to polysilanes include:
Wurtz-type Coupling: This is a classic and widely used method involving the reductive coupling of dichlorosilanes with an alkali metal, such as sodium. wikipedia.org This vigorous reaction builds the Si-Si backbone but can be difficult to control.
Dehydrogenative Coupling: This method uses transition metal catalysts to promote the formation of Si-Si bonds from hydrosilanes with the elimination of hydrogen gas. google.com
Electrochemical Reduction: The electroreduction of chlorosilanes using magnesium electrodes provides an alternative route to forming Si-Si bonds for synthesizing polysilanes and oligosilanes. cmu.eduresearchgate.net
While direct polymerization studies of this compound are not widely detailed, related isomers like 1,2,3,4-tetramethyltetrasilane have been noted in the context of polysilane synthesis, underscoring the utility of such tetrameric units in this field. koreascience.kr
The microstructure of a polysilane—the arrangement of different monomer units and side chains—has a profound impact on its physical and photophysical properties. By strategically using defined oligosilanes like this compound as comonomers in a polymerization reaction, chemists can exert control over the final polymer's microstructure. Incorporating specific blocks or units can influence the polymer's conformation, solubility, and thermal stability. mdpi.com
The synthesis of distinct polycyclosilanes, for example, demonstrates that the choice of the initial cyclosilane building block and the polymerization catalyst can determine whether the final polymer has a linear or cyclic microstructure. mdpi.com This control over the polymer architecture is essential for tuning the material for specific applications, as linear and cyclic materials exhibit different thermal properties, including unique phase transitions and varied rates of mass loss during pyrolysis. mdpi.com Therefore, an oligosilane with a defined structure like this compound can be considered a tool for engineering polysilane copolymers with tailored properties.
Utilization in the Synthesis of Linear and Cyclic Polysilanes
Precursors for Advanced Silicon-Containing Ceramics and Composites
Organosilicon compounds are critical precursors for producing high-performance silicon-based ceramics, which are valued for their high strength, thermal stability, and chemical resistance. The conversion process typically involves the pyrolysis of a preceramic polymer, where the organic-inorganic precursor is thermally decomposed under a controlled atmosphere to yield the final inorganic material.
This compound, as a member of the oligosilane family, is a precursor for silicon carbide (SiC). Oligosilanes and polymethylsilanes undergo a skeletal rearrangement to form carbosilanes at temperatures exceeding 650°C. amazonaws.comgelest.com These resulting polycarbosilanes are well-established preceramic polymers for SiC. wikipedia.orgsciopen.com
The general pathway for converting an organosilicon precursor to SiC involves several stages:
Polymerization/Cross-linking: The initial precursor is polymerized or cross-linked to form a fusible or soluble preceramic polymer, such as polycarbosilane (PCS). sciopen.commdpi.com
Curing: The preceramic polymer is often cured (cross-linked) to render it infusible, which helps it retain its shape during pyrolysis.
Pyrolysis: The cured polymer is heated to high temperatures (typically 1000-1800°C) in an inert atmosphere. mdpi.com During this process, organic side groups are cleaved, volatile byproducts are released, and the polymer network converts into an amorphous silicon carbide structure, which can further crystallize into forms like β-SiC at higher temperatures. sciopen.comjkcs.or.kr
This polymer-to-ceramic route is advantageous because the preceramic polymer can be shaped into complex forms, such as fibers or coatings, before being converted into the final, hard ceramic product. mdpi.com This method is used to manufacture continuous SiC fibers, which are vital reinforcements in high-temperature ceramic matrix composites (CMCs). jkcs.or.krosti.gov
Table 1: Properties of Commercial Polymer-Derived SiC Fibers This table presents representative data for different generations of SiC fibers to illustrate material properties.
| Characteristic | Tyranno™ ZMI | Tyranno™ SA3 | Sylramic™ |
|---|---|---|---|
| Composition (wt%) | 71.5% SiC, 13% C, 14% SiO₂, 1% Zr | 96.5% SiC, ~3% C, 0.6% Al | 66% SiC, 28.5% C, 0.7% O, 2.1% Ti |
| Density (g/cm³) | 2.48 | 3.02 | 3.1 |
| Diameter (microns) | 11 | 7.5-10 | 10 |
| Tensile Strength (GPa) | 3.3 | 2.8 | 3.2 |
| Tensile Modulus (GPa) | 200 | 375 | 400 |
| Max Use Temp. (°C) | ~1300 | ~1800 | >1300 |
Data sourced from references jkcs.or.krosti.gov.
Volatile organosilanes also serve as precursors for silicon carbonitride (SiCN) materials. gelest.com SiCN films are of significant interest in the microelectronics industry where they are used as diffusion barriers, etch-stop layers, and low-k dielectric materials due to their combination of thermal stability, mechanical hardness, and tunable electronic properties. nih.govresearchgate.net
The most common method for depositing these films is Plasma-Enhanced Chemical Vapor Deposition (PECVD). mdpi.comresearchgate.net In a typical PECVD process for SiCN, a volatile precursor containing silicon and carbon (such as an organosilane) is introduced into a reaction chamber along with a nitrogen-containing gas, most commonly ammonia (B1221849) (NH₃). nih.govmdpi.com An RF plasma is used to energize the gas mixture, breaking down the precursor molecules and facilitating the reaction and deposition of a thin, amorphous, and often hydrogenated SiCN film (a-SiCN:H) onto a substrate. researchgate.netmdpi.com
By adjusting deposition parameters such as the gas flow ratio (e.g., NH₃ to organosilane), plasma power, and substrate temperature, the elemental composition and bonding structure of the film can be precisely controlled. mdpi.com This allows for the tuning of material properties like the refractive index and optical band gap to meet the requirements of specific applications. mdpi.com For example, studies using tetramethylsilane (B1202638) (TMS) and ammonia show that increasing the NH₃/TMS ratio leads to the incorporation of more Si-N bonds, which in turn decreases the film's refractive index. mdpi.com
Table 2: Example of PECVD Deposition Parameters for SiCN:H Films This table shows typical conditions from a study using trimethylsilane (B1584522) (3MS) and tetramethylsilane (4MS) to illustrate the process.
| Parameter | Value |
|---|---|
| Precursors | Trimethylsilane (3MS) or Tetramethylsilane (4MS), Ammonia (NH₃) |
| Deposition Method | Plasma-Enhanced Chemical Vapor Deposition (PECVD) |
| Deposition Temperature | 350-400 °C |
| RF Power | 450-600 W |
| Chamber Pressure | 2.5-7.0 Torr |
| Resulting Film | Amorphous Silicon Carbonitride (α-SiCN:H) |
Data sourced from references nih.govresearchgate.net.
Conversion to Silicon Carbide (SiC) Fibers and Bulk Materials
Chemical Vapor Deposition (CVD) Precursor Development
Chemical Vapor Deposition (CVD) is a cornerstone technique for producing high-quality thin films for a vast array of applications, especially in the semiconductor industry. gelest.com The process involves introducing one or more volatile precursors into a reaction chamber where they decompose and react on a heated substrate to form the desired solid film. gelest.comgoogle.com The development of suitable precursors is critical to the success of any CVD process.
An ideal CVD precursor should possess several key characteristics:
Volatility: The precursor must be readily vaporized and transported into the reaction chamber, often with the help of a carrier gas. gelest.comgoogle.com
Thermal Stability: It should be stable enough to avoid premature decomposition in the gas phase before reaching the substrate.
Clean Decomposition: It should decompose cleanly on the substrate surface to deposit the desired material, with byproducts that are volatile and easily removed from the chamber. gelest.com
Safety and Handling: Precursors that are less hazardous and easier to handle are preferred for industrial applications.
Organosilanes like this compound are attractive candidates for CVD precursor development. As higher-order oligosilanes, they offer a higher silicon content per molecule compared to simpler molecules like silane (SiH₄) or disilane (B73854) (Si₂H₆). This can lead to more efficient deposition processes. Furthermore, branched oligosilanes have been shown to undergo deposition at significantly lower temperatures than their linear counterparts or simpler silanes, which reduces the thermal budget of the manufacturing process—a crucial consideration for temperature-sensitive substrates. amazonaws.com The presence of methyl groups, as in this compound, provides the carbon source necessary for the direct deposition of silicon carbide or silicon carbonitride films. nih.govresearchgate.net
Development of Volatile Tetrasilane Derivatives for Low-Temperature Silicon Epitaxy
The advancement of semiconductor manufacturing relies on the ability to deposit high-quality, thin silicon films at progressively lower temperatures to maintain the integrity of complex, nanoscale device architectures. This compound is a foundational compound for creating more volatile tetrasilane derivatives suitable for low-temperature silicon epitaxy. The goal is to design precursor molecules that are liquid at room temperature, possess adequate vapor pressure, and decompose cleanly on a substrate surface at reduced temperatures.
Higher silanes, those with three or more silicon atoms, are advantageous for low-temperature chemical vapor deposition (CVD) and atomic layer deposition (ALD). gelest.com Branched silanes, in particular, exhibit lower decomposition temperatures than their linear counterparts. gelest.com For instance, isotetrasilane (B597387) ((SiH3)3SiH) and neopentasilane (B600054) ((SiH3)4Si) can be used for practical deposition rates at temperatures as low as 450°C, a significant reduction from the over 850°C required for silane and disilane. gelest.com Research has demonstrated that tetrasilane enables the growth of high-quality single-crystal silicon at temperatures down to 400°C, with reactivity observed as low as 325°C. ull.esresearchgate.net This makes such precursors highly suitable for processes where thermal budget is a critical constraint, such as in the fabrication of SiGeSn alloys. ull.esresearchgate.net
The development of derivatives from compounds like this compound focuses on modifying the molecular structure to enhance volatility and control deposition behavior. The substitution of hydrogen atoms with methyl groups, as in tetramethylsilane, is one strategy to create precursors with high vapor pressure. mdpi.com By synthesizing and evaluating various structural isomers and substituted versions of tetrasilane, researchers can optimize precursor properties for specific low-temperature epitaxial growth applications. researchgate.netgelest.com
Precursors for SiCxNy Film Syntheses
Amorphous silicon carbonitride (SiCxNy) films are prized in materials science for their versatile properties, including high mechanical hardness, chemical stability, and tunable electronic and optical characteristics. mdpi.com The selection of a molecular precursor is paramount as it dictates the elemental composition and chemical bonding within the deposited film. This compound, containing both silicon and carbon, is a candidate for a single-source precursor for silicon carbide (SiC) or, when combined with a nitrogen source, for SiCxNy films.
The use of a single-source precursor that contains the primary elements of the desired film simplifies the deposition process and allows for greater control over the film's stoichiometry. Tetramethylsilane (Si(CH3)4), a related organosilicon compound, is a well-established precursor for SiC:H and SiCN:H films due to its high vapor pressure and safety compared to pyrophoric silane. mdpi.com In plasma-enhanced chemical vapor deposition (PECVD), the precursor molecules are fragmented and react to form a cross-linked amorphous network on the substrate. mdpi.com
For the synthesis of SiCxNy films, a precursor like this compound would be used in conjunction with a nitrogen-containing gas such as ammonia (NH3) or nitrogen (N2). mdpi.com By adjusting the ratio of the silicon precursor to the nitrogen source, along with other process parameters like plasma power and temperature, the composition (x, y, and z in SiCxNyHz) and properties of the film can be precisely engineered. mdpi.com This allows for the creation of materials with tailored refractive indices and optical bandgaps, suitable for applications like protective coatings and dielectric layers in electronic devices. mdpi.com
Synthesis of Silicon-Containing Molecular Cages and Frameworks
Precursor for Octasilacubane Systems and Other Polycyclosilanes
The synthesis of highly strained, cage-like silicon molecules such as octasilacubanes is a significant achievement in synthetic chemistry, offering insight into the fundamental nature of Si-Si bonding. These molecular architectures are of interest for their unique electronic and structural properties. Derivatives of tetrasilanes can serve as critical starting materials for constructing these complex polycyclosilanes.
A key strategy involves the reductive condensation of functionalized oligosilanes. For example, the first octasilacubane was synthesized through the one-step condensation of 2,2,3,3-tetrabromo-1,4-di-t-butyl-1,1,4,4-tetramethyltetrasilane with sodium. scispace.comrsc.org This demonstrates a direct pathway from a tetrasilane derivative to a complex cage structure. The underlying principle is the creation of reactive sites, typically by replacing organic groups or hydrogen with halogens on the silicon backbone, which can then be reductively coupled to form new, strained Si-Si bonds and close the cage. scispace.comrsc.orgresearchgate.net While the parent this compound is not directly used in this specific condensation, it represents the core structure from which such reactive precursors are synthesized.
| Precursor Example | Product | Key Feature |
| 2,2,3,3-tetrabromo-1,4-di-t-butyl-1,1,4,4-tetramethyltetrasilane | Octakis-(t-butyldimethylsilyl)pentacyclo[4.2.0.02,5.03,8.04,7]octasilane | One-step synthesis of the first octasilacubane system. scispace.comrsc.org |
| RSiCl3 (R = CMe2CHMe2) | Peralkyloctasilacubane | Formation of a stable octasilacubane. |
This table provides examples of precursors used in the synthesis of octasilacubane systems.
Construction of Silsesquioxane-Based Reticular Materials
Silsesquioxanes are a class of organosilicon compounds with the general formula (RSiO1.5)n, which can form well-defined, cage-like structures known as polyhedral oligomeric silsesquioxanes (POSS). pageplace.describd.comwikipedia.org These hybrid inorganic-organic materials are noted for their thermal stability and rigid framework. researchgate.net While typically formed from the hydrolysis and condensation of RSiX3 monomers, tetrasilane units can be conceptualized as building blocks for creating more complex, silicon-rich reticular materials.
The construction of these advanced frameworks, analogous to metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), involves linking pre-formed building units. A derivative of this compound, functionalized with appropriate linking groups, could act as a silicon-rich linker to connect silsesquioxane cages. This would create porous, three-dimensional networks. The synthesis of such materials would leverage the stability of the silsesquioxane and tetrasilane components to build robust, high-surface-area materials with potential applications in catalysis and separations. For instance, treatment of an octasilacubane with an oxidizing agent like m-chloroperoxybenzoic acid (mCPBA) can lead to the formation of an octakis(silsesquioxane), where oxygen atoms are inserted into the Si-Si bonds of the cage framework. researchgate.net
Role as Advanced Organosilicon Reagents in Organic Synthesis
Application in Cross-Coupling Reactions
Cross-coupling reactions, which form new bonds by joining two different molecular fragments, are a cornerstone of modern organic synthesis. wikipedia.orgsigmaaldrich.com Organosilicon compounds are valuable reagents in these transformations, particularly in palladium-catalyzed reactions like the Hiyama coupling. sigmaaldrich.com The stability and low toxicity of silicon reagents make them an attractive alternative to other organometallic compounds.
While simple organosilanes are commonly used, more complex structures derived from this compound could offer unique reactivity. For these reactions to proceed, the carbon-silicon bond must be activated, often using a fluoride (B91410) source or a base, to facilitate transmetalation with the transition metal catalyst. nih.gov A functionalized tetrasilane, for example, bearing aryl or vinyl groups, could serve as a coupling partner to transfer these groups to an organic halide. rsc.org The polysilane backbone might influence the electronic properties and reactivity of the C-Si bond, potentially offering different selectivity compared to simpler monosilanes. Research has shown that indolyl- and other heteroarylsilanols can undergo cross-coupling with aryl halides, indicating the broad scope for developing specialized silicon reagents for complex molecule synthesis. nih.gov
| Cross-Coupling Reaction | Description | Metal Catalyst |
| Suzuki-Miyaura | Couples an organoboron compound with an organic halide. sigmaaldrich.com | Palladium |
| Hiyama | Couples an organosilane with an organic halide. sigmaaldrich.com | Palladium |
| Negishi | Couples an organozinc compound with an organic halide. sigmaaldrich.com | Palladium, Nickel |
| Stille | Couples an organotin compound with an organic halide. sigmaaldrich.com | Palladium |
This table summarizes several major cross-coupling reactions where organosilicon reagents or their analogues are used.
Intermediates for Complex Organic Molecule Synthesis
The linear polysilane, this compound, and its derivatives serve as valuable intermediates in the synthesis of more complex molecules that incorporate a silicon backbone. The reactivity of the terminal silicon atoms allows for the introduction of various organic functionalities, paving the way for the construction of unique and elaborate molecular architectures. The core of this application lies in the generation of reactive species, such as α,ω-dianions or dihalides of the tetrasilane chain, which can then undergo reactions with organic electrophiles or nucleophiles.
A primary strategy involves the deprotonation or reductive cleavage of a suitably substituted tetrasilane to form a dianionic intermediate. For example, derivatives like 1,4-dipotassio-1,1,4,4-tetrakis(trimethylsilyl)tetramethyltetrasilane can be generated and subsequently used in nucleophilic substitution reactions. nih.gov These highly reactive dianions can react with a variety of organic electrophiles to append complex organic moieties to the ends of the tetrasilane chain.
One illustrative application is the synthesis of functionalized aromatic compounds. The 1,4-dihalogenated derivative of octamethyltetrasilane can be converted into a di-Grignard reagent or a dilithio species. This intermediate can then react with organic electrophiles such as aldehydes. For instance, the synthesis of 4,4'-(1,1,2,2,3,3,4,4-octamethyltetrasilane-1,4-diyl)dibenzaldehyde has been reported, which attaches two benzaldehyde (B42025) units to the terminal silicon atoms of the tetrasilane core. rsc.org This molecule represents a significant increase in complexity and introduces reactive carbonyl groups that can be used for further synthetic transformations, such as Wittig reactions or reductions, to build even larger, more complex systems.
Another synthetic route for creating complex cyclic organic structures involves the Lewis acid-catalyzed rearrangement and cyclization of linear oligosilanes. While not starting directly from this compound, related acyclic polysilanes containing (trimethylsilyl)methyl groups undergo fragmentation and cyclization in the presence of aluminum chloride, eliminating tetramethylsilane to form bicyclic carbacyclosilanes. nih.gov For example, a bis[(trimethylsilyl)methyl]-substituted octasilane can cyclize to form 3,7-dicarba-1,5-bis(trimethylsilyl)octamethylbicyclo[3.3.0]octasilane. nih.gov This reaction demonstrates the utility of linear silane chains as precursors for intricate, fused ring systems that merge silicon and carbon atoms into a single molecular framework.
The table below summarizes a representative transformation utilizing a tetrasilane derivative to synthesize a more complex organic molecule.
Table 1: Synthesis of a Complex Organic Molecule from a Tetrasilane Derivative
| Precursor | Reagent | Product | Reaction Type |
|---|
This synthetic utility highlights how the tetrasilane backbone can act as a scaffold, enabling the construction of molecules with novel topologies and functionalities that are of interest in materials science and specialized areas of organic synthesis.
Q & A
Basic Research Questions
Q. How can researchers determine the crystal structure of 2,2,3,3-Tetramethyltetrasilane?
- Methodological Answer : Utilize single-crystal X-ray diffraction (SCXRD) paired with refinement software like SHELX. The SHELX system (e.g., SHELXL for refinement and SHELXD for structure solution) enables precise determination of bond lengths, angles, and stereochemistry. For silane derivatives, hydrogen atoms may require constrained refinement due to low electron density . Cross-validate results with spectroscopic data (e.g., NMR) to confirm molecular geometry.
Q. What synthetic routes are effective for this compound, and how can purity be optimized?
- Methodological Answer : Silane synthesis often involves Grignard or hydrosilylation reactions. For tetramethyl derivatives, a stepwise alkylation of silane precursors (e.g., SiCl) with methylmagnesium bromide is common. Purification via fractional distillation under inert atmosphere reduces byproducts like chlorosilanes. Purity can be confirmed using gas chromatography-mass spectrometry (GC-MS) and / NMR to detect residual solvents or unreacted intermediates .
Q. How should researchers handle and store this compound to prevent degradation?
- Methodological Answer : Store in amber glass vials under inert gas (argon/nitrogen) at ≤4°C to minimize oxidation or hydrolysis. Conduct stability tests via periodic NMR analysis over 6–12 months. For reactive silanes, avoid contact with moisture or protic solvents; use Schlenk-line techniques for air-sensitive transfers .
Advanced Research Questions
Q. How can contradictory data from thermal analysis (e.g., DSC) and computational models be resolved for this compound?
- Methodological Answer : Discrepancies often arise from sample purity or kinetic vs. thermodynamic dominance. Re-run differential scanning calorimetry (DSC) with ultra-high-purity samples and compare results to ab initio calculations (e.g., density functional theory, DFT). Use software like Gaussian or ORCA to model enthalpy of formation and phase transitions. Calibrate instruments using reference compounds with well-established thermodynamic data (e.g., n-octane or 2,2,3,3-tetramethylbutane) .
Q. What strategies are recommended for analyzing the reactivity of this compound in radical-mediated reactions?
- Methodological Answer : Employ electron paramagnetic resonance (EPR) spectroscopy to detect and characterize transient radical intermediates. Use radical traps (e.g., TEMPO) to isolate reactive species. Kinetic studies under varying temperatures and initiator concentrations (e.g., AIBN) can elucidate reaction mechanisms. Compare results to analogous silanes (e.g., tetramethylsilane) to identify steric or electronic effects .
Q. How can researchers address inconsistencies in spectroscopic data (e.g., NMR shifts) across different laboratories?
- Methodological Answer : Standardize NMR acquisition parameters (e.g., relaxation delays, pulse angles) and calibrate using a reference compound (e.g., tetramethylsilane at 0 ppm). Collaborative inter-laboratory studies can identify systematic errors. For complex splitting patterns, use 2D NMR techniques (HSQC, HMBC) to resolve ambiguities in coupling constants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
